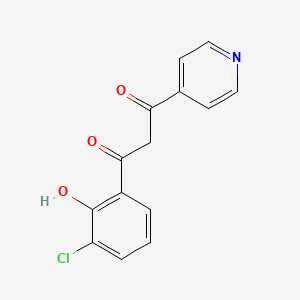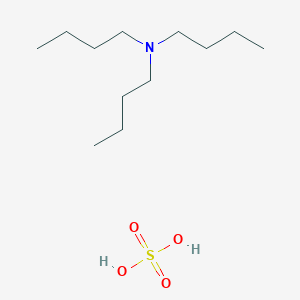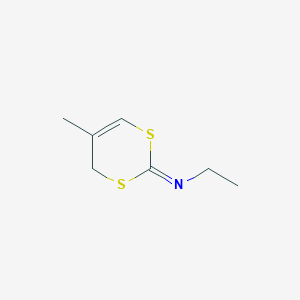
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is a synthetic organic compound that features a chloro-substituted phenyl ring, a pyridine ring, and a propane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve:
Starting Materials: 3-chloro-2-hydroxybenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with acetylacetone in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Catalysts: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to DNA.
相似化合物的比较
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Similar structure but with a different position of the pyridine ring.
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione: Similar structure but with a different position of the pyridine ring.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
60072-74-4 |
|---|---|
分子式 |
C14H10ClNO3 |
分子量 |
275.68 g/mol |
IUPAC 名称 |
1-(3-chloro-2-hydroxyphenyl)-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-11-3-1-2-10(14(11)19)13(18)8-12(17)9-4-6-16-7-5-9/h1-7,19H,8H2 |
InChI 键 |
UZJWROIXYOAZSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)

![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)





